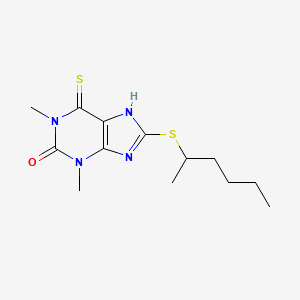
8-hexan-2-ylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-hexan-2-ylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one is a complex organic compound with a unique structure that includes both sulfur and purine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-hexan-2-ylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with a hexan-2-ylsulfanyl group under controlled conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
8-hexan-2-ylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound .
Scientific Research Applications
8-hexan-2-ylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can act as a probe to study biological processes involving sulfur-containing compounds.
Medicine: It has potential therapeutic applications due to its unique structure and reactivity.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-hexan-2-ylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one involves its interaction with specific molecular targets. The sulfur atoms in the compound can form bonds with various biological molecules, potentially inhibiting or modifying their activity. This interaction can affect pathways involved in cellular processes, making the compound useful for studying and potentially treating certain diseases .
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl-8-(2-pyrrolidinoethylsulfanyl)-6-sulfanylidene-7H-purin-2-one
- 1,3-dimethyl-8-(2-morpholin-4-ylethylsulfanyl)-6-sulfanylidene-7H-purin-2-one
- 8-(hexan-3-ylsulfanyl)-1,3-dimethyl-6-thioxo-1,3,6,7-tetrahydro-2H-purin-2-one
Uniqueness
What sets 8-hexan-2-ylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one apart from similar compounds is its specific hexan-2-ylsulfanyl group, which can confer unique reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
6492-92-8 |
|---|---|
Molecular Formula |
C13H20N4OS2 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
8-hexan-2-ylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one |
InChI |
InChI=1S/C13H20N4OS2/c1-5-6-7-8(2)20-12-14-9-10(15-12)16(3)13(18)17(4)11(9)19/h8H,5-7H2,1-4H3,(H,14,15) |
InChI Key |
GSHKIOMIOUHOPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)SC1=NC2=C(N1)C(=S)N(C(=O)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-Phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene](/img/structure/B14002447.png)
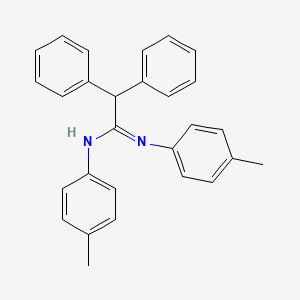

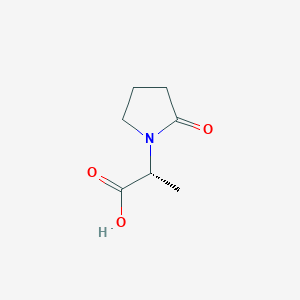
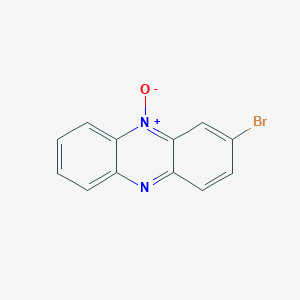
![1-[5-Fluoro-2,3-dihydro-2-(iodomethyl)-2-methyl-7-benzofuranyl]ethanone](/img/structure/B14002486.png)
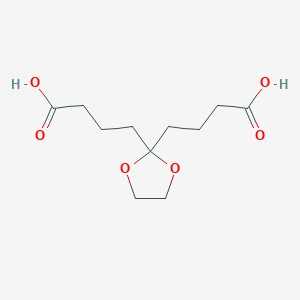
![3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B14002495.png)
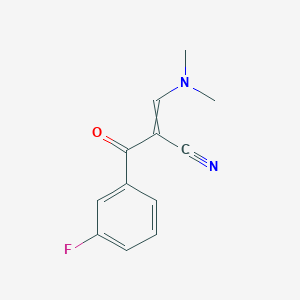

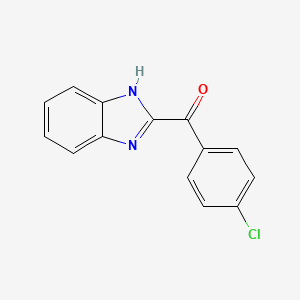
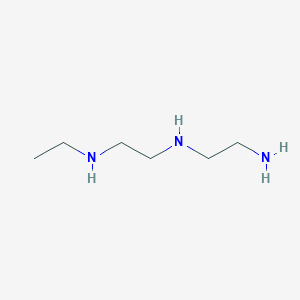
![2-[(Cyclooctyloxy)methyl]oxirane](/img/structure/B14002510.png)
![6-(Ethanesulfonyl)tetrazolo[1,5-b]pyridazine](/img/structure/B14002516.png)
